Pyrimidine, 5-bromo-2,4-bis(methylthio)-

Descripción general

Descripción

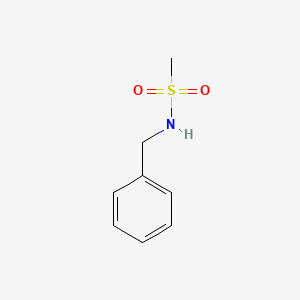

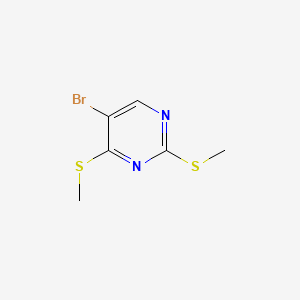

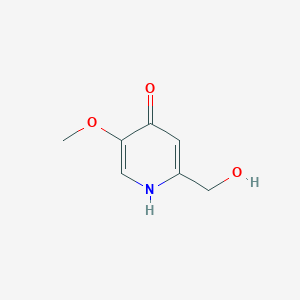

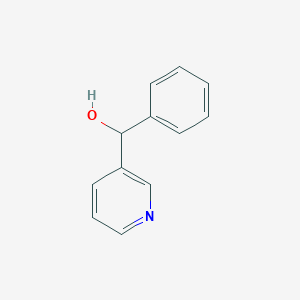

Pyrimidine, 5-bromo-2,4-bis(methylthio)- is a chemical compound with the molecular formula C6H7BrN2S2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Molecular Structure Analysis

The molecular structure of Pyrimidine, 5-bromo-2,4-bis(methylthio)- consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has bromine (Br) attached at the 5th position and two methylthio (CH3-S-) groups attached at the 2nd and 4th positions .Physical And Chemical Properties Analysis

Pyrimidine, 5-bromo-2,4-bis(methylthio)- has a molecular weight of 251.2 g/mol. It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds. Its exact mass and monoisotopic mass are both 249.92340 g/mol. It has a topological polar surface area of 76.4 Ų .Aplicaciones Científicas De Investigación

Pharmacophore in Therapeutics

The pyrimidine moiety, which includes “5-Bromo-2,4-bis(methylthio)pyrimidine”, is one of the most widespread heterocycles in biologically occurring compounds . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

Component of Nucleic Acids

Pyrimidines are essential components of nucleic acids. The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines have been known since their early days as essential components of nucleic acid .

Chemotherapy of AIDS

Pyrimidines, including “5-Bromo-2,4-bis(methylthio)pyrimidine”, have current usage in the chemotherapy of AIDS .

Prebiotic Synthesis of Nucleic Acid Bases

The prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life, based on the self-assembly of nucleic acid monomers .

Pharmaceutical Raw Material and Intermediate

“5-Bromo-2,4-bis(methylthio)pyrimidine” can be used as a pharmaceutical raw material and intermediate . This compound is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

“5-Bromo-2,4-bis(methylthio)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol

“5-Bromo-2,4-bis(methylthio)pyrimidine” was used in the synthesis of 5-(phenylethynyl)pyrimidine via microwave assisted organic synthesis (MAOS) Sonogashira protocol .

Direcciones Futuras

The future directions for research on Pyrimidine, 5-bromo-2,4-bis(methylthio)- could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the importance of pyrimidine derivatives in various fields, this compound could have potential applications in medicinal chemistry, biochemistry, and other areas .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .

Mode of Action

5-Bromo-2,4-bis(methylthio)pyrimidine is a pyrimidine derivative. Pyrimidines are known to participate in nucleophilic displacement reactions . In the case of 5-Bromo-2,4-bis(methylthio)pyrimidine, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

Biochemical Pathways

As a pyrimidine derivative, it may be involved in nucleotide synthesis and metabolism, which are critical for dna and rna production and cellular function .

Pharmacokinetics

This compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

As a pyrimidine derivative, it may influence cellular processes such as dna and rna synthesis, potentially affecting cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2,4-bis(methylthio)pyrimidine. For instance, it should be stored in a cool, dry place to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during handling .

Propiedades

IUPAC Name |

5-bromo-2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPGGEJUFJYLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286664 | |

| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |

CAS RN |

60186-81-4 | |

| Record name | Pyrimidine,4-bis(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)